Benzyl phenylacetate
Overview
Description
Benzyl phenylacetate is an organic compound with the molecular formula C15H14O2. It is a colorless to almost colorless liquid with a sweet, floral (jasmine-rose) odor and a slight honey-like taste . This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
Target of Action
Benzyl phenylacetate is a chemical compound with the molecular formula C15H14O2 . It’s worth noting that its related compounds, such as benzoic acid and benzylpenicillin, interact with various biological targets. For instance, benzoic acid acts as an antimicrobial food additive , and benzylpenicillin (Penicillin G) targets penicillin-binding proteins located inside the bacterial cell wall .
Mode of Action
It’s known that esters like this compound react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
For instance, phenylacetate is involved in the bacterial catabolism of phenylalanine via phenylacetate . In this pathway, intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase .
Pharmacokinetics
For instance, phenylacetate administered as a 30-min infusion in children with refractory cancer showed a half-life of 55±18 min at the 1.8 g/m^2 dose and 77±22 min at the 2.5 g/m^2 dose . The clearance of phenylacetate was 66±33 ml/min per m^2 at the 1.8 g/m^2 dose and 60±24 ml/min per m^2 at the 2.5 g/m^2 dose .
Result of Action
It’s known that this compound has a sweet, floral (jasmine-rose) odor and a slight honey-like taste . It’s used quite commonly in flavor formulations, for imitation Butter, Caramel, Fruit, Honey, etc .
Action Environment
The action environment of this compound can influence its stability and efficacy. For instance, it’s soluble in alcohol, chloroform, and ether . It’s also important to note that this compound is an ester, and esters react with acids to liberate heat along with alcohols and acids . Therefore, the presence of acids in the environment could potentially influence the stability and action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phenylacetate is typically synthesized through the direct esterification of benzyl alcohol with phenylacetic acid. The reaction involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors where benzyl alcohol and phenylacetic acid are mixed with an acid catalyst. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Benzyl alcohol and phenylacetic acid.
Substitution: Various substituted this compound compounds.
Scientific Research Applications
Benzyl phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
Benzyl acetate: Another ester with a similar floral aroma but different chemical properties.
Phenylacetic acid: The acid precursor used in the synthesis of benzyl phenylacetate.
Benzyl alcohol: The alcohol precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of a benzyl group and a phenylacetate group, which imparts distinct chemical and physical properties. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
benzyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYFJEKZLFWKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024597 | |
Record name | Benzyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992), colourless liquid with a sweet, honey-floral odour | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
318.00 to 320.00 °C. @ 760.00 mm Hg | |
Record name | Phenylmethyl benzeneacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.094-1.100 | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102-16-9 | |
Record name | BENZYL PHENYLACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-16-9 | |
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Record name | Benzyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102169 | |
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Record name | Benzeneacetic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024597 | |
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Record name | Benzyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.736 | |
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Record name | BENZYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7LDA0CIWF | |
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Record name | Phenylmethyl benzeneacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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